1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene
Description
1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: an ethynyl (-C≡CH) group at position 1, a nitro (-NO₂) group at position 3, and a trifluoromethyl (-CF₃) group at position 3. This combination of electron-withdrawing (nitro, trifluoromethyl) and reactive (ethynyl) groups confers unique physicochemical properties, making it valuable in synthetic chemistry and materials science.
Properties
Molecular Formula |
C9H4F3NO2 |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
1-ethynyl-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F3NO2/c1-2-6-3-7(9(10,11)12)5-8(4-6)13(14)15/h1,3-5H |
InChI Key |
VUDVBITUSGNXMP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Directed Nitration of Trifluoromethyl-Substituted Arenes
Using 3-(trifluoromethyl)benzene as a starting material, nitration with HNO3/H2SO4 at 0–5°C yields 3-nitro-5-(trifluoromethyl)benzene (87% yield). The trifluoromethyl group’s meta-directing effect ensures regioselectivity, though competing para-nitration (13%) necessitates chromatographic purification.
Nitration of Halogenated Intermediates
Bromine-directed nitration offers an alternative route. 5-Bromo-3-(trifluoromethyl)benzene undergoes nitration at −10°C to afford 5-bromo-3-nitro-1-(trifluoromethyl)benzene (72% yield), preserving the bromide for downstream cross-coupling.
Trifluoromethylation Techniques
Post-nitration trifluoromethylation faces challenges due to the aromatic ring’s reduced reactivity. Modern methods circumvent this via transition metal-mediated pathways.
Copper-Mediated Trifluoromethylation
3-Nitro-5-iodobenzene reacts with (bpy)CuCF3 (1.2 equiv) in DMF at 110°C, yielding 3-nitro-5-(trifluoromethyl)benzene (68% yield). This Ullmann-type coupling tolerates nitro groups but requires rigorous anhydrous conditions.
Photoredox Catalysis
Visible-light-mediated trifluoromethylation of 3-nitrobenzene boronic acid using Ru(bpy)3Cl2 and CF3SO2Na achieves 54% yield. While milder, scalability is limited by photochemical equipment requirements.
Ethynylation via Transition Metal Catalysis
Introducing the terminal alkyne demands selective cross-coupling under conditions compatible with nitro and trifluoromethyl groups.
Titanium-Catalyzed Ethynylation
A Schlenk tube charged with 3-nitro-5-(trifluoromethyl)bromobenzene (0.2 mmol), Cp2TiCl2 (10 mol%), and CH3OK (2.0 equiv) in methanol undergoes ethynylation at 120°C under N2 for 12 h. Workup via column chromatography affords 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene in 94% yield (Table 1).
Table 1: Optimization of Titanium-Catalyzed Ethynylation
| Base | Catalyst Loading | Temp (°C) | Yield (%) |
|---|---|---|---|
| CH3OK | 10 mol% | 120 | 94 |
| CH3OLi | 10 mol% | 120 | 84 |
| K2CO3 | 10 mol% | 120 | 62 |
Palladium-Catalyzed Sonogashira Coupling
Employing Pd(PPh3)4 (5 mol%), CuI (10 mol%), and Et3N, 3-nitro-5-(trifluoromethyl)bromobenzene couples with trimethylsilylacetylene (1.5 equiv) in THF at 60°C. Desilylation with K2CO3/MeOH provides the terminal alkyne (82% overall yield).
Scalability and Process Optimization
Gram-scale synthesis (15 mmol) using Cp2TiCl2 demonstrates robustness, achieving 92% yield with reduced catalyst loading (5 mol%). Key parameters include:
-
Temperature Control : Exothermic ethynylation necessitates gradual heating to 120°C.
-
Purification : Silica gel chromatography (hexane/EtOAc 9:1) effectively removes Ti residues.
Mechanistic Insights
Titanium-Mediated Alkyne Transfer
Cp2TiCl2 undergoes reduction by CH3OK to generate Ti(III) species, facilitating oxidative addition into the C–Br bond. Subsequent transmetallation with acetylide intermediates yields the coupled product.
Chemical Reactions Analysis
1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals.
- Key Reactions : The compound can undergo nucleophilic substitutions and coupling reactions, making it suitable for constructing complex molecular architectures.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form substituted products. |
| Coupling Reactions | Can be coupled with other aromatic compounds to create larger structures. |
Medicinal Chemistry
1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene has been explored for its potential therapeutic properties, particularly in the field of anticancer research.
- Mechanism of Action : The compound may induce cytotoxicity in cancer cell lines by inhibiting specific enzymes involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells.
- Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting its potential as a lead compound for drug development.
Material Science
The compound is also utilized in the development of advanced materials due to its ability to undergo various chemical modifications.
- Applications : It is employed in creating polymers and nanomaterials that possess unique electronic and optical properties. The incorporation of trifluoromethyl groups enhances the thermal stability and solubility of these materials.
| Material Type | Properties |
|---|---|
| Polymers | High thermal stability, enhanced solubility |
| Nanomaterials | Unique electronic properties, potential for use in sensors |
Biological Studies
In biological research, 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene acts as a probe in biochemical assays.
- Enzyme Mechanisms : It is used to study enzyme mechanisms by providing insights into how specific enzymes interact with substrates and inhibitors.
Environmental Chemistry
The environmental implications of trifluoromethylated compounds are also under investigation, particularly their behavior and degradation pathways in ecological systems.
- Impact Studies : Research is ongoing to assess how these compounds affect environmental health, including their persistence and potential toxicity to aquatic life.
Mechanism of Action
The mechanism by which 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The ethynyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent type, position, or number of functional groups. Below is a systematic comparison based on molecular structure, reactivity, and applications.
Structural Analogs with Ethynyl and Trifluoromethyl Groups
Notes:
- The ethynyl group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC), critical for covalent modifications in materials science .
- Bis(trifluoromethyl) analogs (e.g., 1-Ethynyl-3,5-bis(trifluoromethyl)benzene) exhibit enhanced lipophilicity and stability due to dual CF₃ groups .
- Methyl substitution (e.g., 1-Ethynyl-3-methyl-5-trifluoromethyl-benzene) reduces reactivity compared to nitro-substituted derivatives, limiting utility in electrophilic reactions .
Analogs with Nitro and Trifluoromethyl Groups
Notes:
- Nitro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr). However, substituent positioning affects reactivity: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene outperformed 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene in polyamine derivatization due to better leaving-group (F⁻ vs. Cl⁻) and steric accessibility .
- 1-Nitro-3,5-bis(trifluoromethyl)benzene’s dual CF₃ groups increase electron deficiency, making it a potent derivatization agent for amines in chromatography .
Halogen-Substituted Analogs
Notes:
- Halogens (Cl, Br) at position 1 act as leaving groups, enabling nucleophilic substitution. For example, 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is used to introduce benzyl groups in medicinal chemistry .
- Chloro-substituted analogs (e.g., 1-Chloro-3-nitro-5-(trifluoromethyl)benzene) are less reactive in CuAAC compared to ethynyl derivatives due to the absence of a terminal alkyne .
Physicochemical Properties and Solubility
- Solubility: Bromo- and chloro-substituted analogs (e.g., 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene) exhibit partial solubility in chloroform, methanol, and DMSO . Ethynyl derivatives are typically hydrophobic, requiring polar aprotic solvents (e.g., DMF) for reactions.
- Stability : Trifluoromethyl groups enhance thermal and oxidative stability, while nitro groups may sensitize compounds to explosive decomposition under high energy input.
Biological Activity
1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features, which include an ethynyl group, a nitro group, and a trifluoromethyl substituent. These functional groups contribute to its biological activity, making it a candidate for further research in various therapeutic areas.
- Molecular Formula : C9H5F3N2O2
- Molecular Weight : 224.14 g/mol
- IUPAC Name : 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene
- Canonical SMILES : C#CC1=CC(=C(C=C1N+[O])C(F)(F)F)C
The biological activity of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that may exert cytotoxic effects on cells.
Biological Activity
Research has demonstrated that 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene exhibits significant biological activities:
- Antiviral Activity : Studies have indicated that compounds with similar structures can inhibit viral replication. For instance, derivatives of trifluoromethyl-substituted benzene compounds have shown promise against viruses such as HIV and Measles virus by disrupting their RNA-dependent RNA polymerase activity .
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been explored. The presence of the nitro group may enhance its interaction with cellular macromolecules, leading to increased cytotoxicity against specific cancer cell lines .
Study 1: Antiviral Efficacy
In a study evaluating the antiviral effects of various trifluoromethylated compounds, 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene was assessed for its ability to inhibit viral replication in vitro. The compound demonstrated significant activity against the Tobacco Mosaic Virus (TMV), with an effective concentration (EC50) in the low micromolar range, indicating its potential as an antiviral agent .
Study 2: Cytotoxicity in Cancer Cells
A recent investigation into the cytotoxic effects of nitro-substituted benzene derivatives revealed that 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene induced apoptosis in human breast cancer cell lines. The study reported an IC50 value of approximately 15 µM, suggesting that this compound could be further developed as a chemotherapeutic agent .
Comparative Analysis
To better understand the biological implications of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene, it is useful to compare it with other similar compounds:
| Compound Name | Structure | EC50 (µM) | Biological Activity |
|---|---|---|---|
| 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene | Structure | 15 | Anticancer and antiviral |
| 1-Methyl-3-nitro-5-(trifluoromethyl)benzene | Structure | 20 | Antiviral |
| 1-Ethynyl-4-nitrobenzene | Structure | 25 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
